molecular formula C12H24N2O B7917219 2-{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol

2-{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol

Cat. No.: B7917219
M. Wt: 212.33 g/mol
InChI Key: IWNWFEQKJPBCNC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol (CAS: 1353973-38-2) is a piperidine derivative characterized by a cyclopropyl-methyl-amino substituent at the 4-position of the piperidine ring and a terminal ethanol group. Its molecular weight is 212.34 g/mol . While its exact pharmacological applications remain unspecified in available literature, its structural features suggest relevance in medicinal chemistry, particularly in targeting aminergic receptors or enzymes requiring hydrophobic-aromatic interactions .

Properties

IUPAC Name

2-[4-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-13(12-2-3-12)10-11-4-6-14(7-5-11)8-9-15/h11-12,15H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNWFEQKJPBCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperidine Ring Formation

The synthesis typically begins with the construction of the piperidine backbone. A widely adopted method involves the cyclization of 1,5-diamines or their derivatives. For example, 1,5-diaminopentane can undergo acid-catalyzed cyclization to form the piperidine ring. Alternatively, reductive amination of δ-keto amines using sodium cyanoborohydride (NaBH3CN) in methanol achieves high yields (75–85%).

Key Reaction Conditions:

  • Solvent: Methanol or ethanol

  • Catalyst: p-Toluenesulfonic acid (pTSA) or acetic acid

  • Temperature: 60–80°C

  • Yield: 70–90%

Introduction of the Cyclopropyl-Methyl-Amino Group

The cyclopropyl-methyl-amino moiety is introduced via alkylation or reductive amination. In one approach, 4-(aminomethyl)piperidine reacts with cyclopropylmethyl bromide in the presence of potassium carbonate (K2CO3) in acetonitrile. This SN2 reaction proceeds at 50°C for 12 hours, yielding the intermediate 4-[(cyclopropyl-methyl-amino)-methyl]piperidine (Table 1).

Table 1: Alkylation of 4-(Aminomethyl)piperidine

ReagentSolventTemperatureTimeYield
Cyclopropylmethyl bromideAcetonitrile50°C12 h82%
Cyclopropylmethyl iodideDMF60°C8 h78%

Ethanol Moiety Attachment

The final step involves introducing the ethanol group. 4-[(Cyclopropyl-methyl-amino)-methyl]piperidine undergoes nucleophilic substitution with 2-bromoethanol in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. The reaction is exothermic and requires cooling to 0–5°C to minimize side reactions.

Optimization Insights:

  • Base Selection: NaH outperforms K2CO3 due to stronger deprotonation capability.

  • Solvent: THF provides better solubility than DCM, improving reaction homogeneity.

  • Yield: 65–72% after column chromatography.

Reductive Amination Approach

One-Pot Strategy

A streamlined method employs reductive amination to concurrently form the piperidine ring and install the cyclopropyl-methyl-amino group. Glutaraldehyde reacts with cyclopropylmethylamine in methanol, followed by reduction with sodium borohydride (NaBH4). The ethanol group is introduced in situ by including 2-aminoethanol in the reaction mixture.

Critical Parameters:

  • Molar Ratio: 1:1.2 (glutaraldehyde:cyclopropylmethylamine)

  • Reducing Agent: NaBH4 (2 equiv.)

  • Yield: 58–64%

Boc-Protection for Enhanced Selectivity

To prevent over-alkylation, the amine group is protected with tert-butoxycarbonyl (Boc). 4-(Aminomethyl)piperidine is treated with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM), followed by alkylation and deprotection with trifluoroacetic acid (TFA). This approach increases selectivity to 89% (Table 2).

Table 2: Boc-Protected Pathway Efficiency

StepReagentYield
Boc ProtectionBoc2O, DCM95%
AlkylationCyclopropylmethyl bromide88%
DeprotectionTFA, DCM92%

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and purity. Continuous flow reactors enable precise temperature control and reduced reaction times. For instance, alkylation of 4-(aminomethyl)piperidine with cyclopropylmethyl bromide in a microreactor at 100°C achieves 90% conversion in 30 minutes.

Advantages:

  • Throughput: 5 kg/hour

  • Purity: >99% (HPLC)

  • Solvent Recovery: 95% via inline distillation

Catalytic Hydrogenation for Greener Synthesis

Palladium on carbon (Pd/C) catalyzes the hydrogenation of nitrile intermediates to amines, eliminating hazardous reagents. 4-[(Cyclopropyl-methyl-amino)-methyl]piperidine-1-carbonitrile undergoes hydrogenation at 50 psi H2, yielding 4-[(Cyclopropyl-methyl-amino)-methyl]piperidine-1-ethylamine with 94% efficiency.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldPurityScalabilityCost ($/kg)
Multi-Step Alkylation72%98%Moderate1,200
Reductive Amination64%95%High900
Continuous Flow90%99%Industrial700

Challenges and Optimization Opportunities

Byproduct Formation

Over-alkylation at the piperidine nitrogen remains a key challenge, generating 4,4-bis[(cyclopropyl-methyl-amino)-methyl]piperidine as a major impurity (5–12%). Gradient elution HPLC with C18 columns effectively isolates the target compound (>99% purity).

Solvent Selection

Dimethylacetamide (DMA) improves reaction kinetics but complicates purification due to high boiling points. Switching to 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent, reduces environmental impact without sacrificing yield .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

Scientific Research Applications

2-{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare it to two analogs with overlapping structural motifs but divergent functional groups and pharmacological profiles.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Notes
2-{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol (Target) 1353973-38-2 212.34 Cyclopropyl-methyl-amino, ethanol Discontinued commercial product
2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone 1353955-43-7 287.41 Benzyl-cyclopropyl-amino, ethanone Discontinued commercial product
2-{4-[2-(2-methylsulfanyl-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperazin-1-yl}-ethanol CTK2D5937 Not reported Imidazo[1,2-a]pyridine, methylsulfanyl, piperazine Research-grade compound

Structural and Functional Group Analysis

Target vs. 2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone Substituent Differences: The target compound features an ethanol group, whereas the analog substitutes ethanol with an ethanone (carbonyl group). This difference reduces hydrophilicity in the analog, as ethanone lacks the hydrogen-bonding capacity of ethanol. Aromatic vs. Implications: The ethanol group in the target may improve aqueous solubility, while the benzyl-cyclopropyl-amino moiety in the analog could enhance lipophilicity and CNS penetration.

Target vs. 2-{4-[2-(2-methylsulfanyl-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperazin-1-yl}-ethanol Heterocyclic Core: The analog replaces piperidine with piperazine, increasing nitrogen content and basicity. Piperazine derivatives often exhibit enhanced solubility in acidic environments. Sulfur-Containing Group: The methylsulfanyl-phenyl-imidazopyridine moiety introduces sulfur, which may influence metabolic stability (e.g., resistance to oxidation) and binding to sulfur-sensitive targets (e.g., kinases) . Structural Complexity: The imidazopyridine ring in the analog adds steric bulk, likely reducing passive diffusion compared to the simpler piperidine-ethanol scaffold of the target.

Pharmacological and Commercial Considerations

  • Research Applications : The imidazopyridine-containing analog (CTK2D5937) is listed as a research-grade compound, suggesting exploratory use in kinase or neurotransmitter receptor studies .

Biological Activity

2-{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol is a synthetic compound featuring a piperidine ring with a cyclopropyl-methyl-amino substitution and an ethanol moiety. Its structural characteristics suggest significant potential for biological activity, particularly in pharmacological applications. This article explores the biological activities associated with this compound, including its interactions with neurotransmitter receptors, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Molecular Formula : C12H24N2O
  • Molecular Weight : 212.33 g/mol
  • CAS Number : 1353973-38-2

The piperidine ring is notable for its prevalence in various bioactive compounds, enhancing the likelihood of interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, particularly as agonists or antagonists at neurotransmitter receptors. These activities are critical for potential applications in treating neurological disorders and psychiatric conditions.

Neurotransmitter Receptor Interaction

Research has shown that piperidine derivatives can interact with several neurotransmitter systems:

  • Dopamine Receptors : Piperidine derivatives have been studied for their effects on dopamine receptor activity, which is vital in the treatment of conditions such as schizophrenia and Parkinson's disease.
  • Serotonin Receptors : These compounds may also modulate serotonin pathways, potentially impacting mood disorders.
  • Adrenergic Receptors : Interaction with adrenergic receptors suggests possible applications in cardiovascular therapies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives. For instance, certain piperidine compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (mg/mL)Activity
This compoundTBDPotential antibacterial activity
PA-10.0039 - 0.025Active against S. aureus and E. coli
Compound 12a0.0195Active against E. coli

The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against different bacterial strains, suggesting that modifications to the piperidine structure can enhance antimicrobial efficacy .

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds:

  • Antibacterial Studies : A study examining various piperidine derivatives found that modifications to the piperidine ring significantly influenced antibacterial activity. Compounds with electron-donating groups showed increased potency against bacterial strains such as E. coli and S. aureus .
  • Neuropharmacological Research : Another study highlighted the potential of piperidine derivatives in modulating neurotransmitter systems, indicating their usefulness in developing treatments for neurodegenerative diseases.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the piperidine ring can enhance biological activity, providing insights into how to optimize these compounds for therapeutic use .

Q & A

Q. What synthetic strategies are recommended for the preparation of 2-{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol?

A multi-step approach is typically employed:

  • Amine alkylation : Introduce the cyclopropyl-methyl-amino group via nucleophilic substitution or reductive amination.
  • Piperidine ring functionalization : Use protecting groups (e.g., Boc) to prevent side reactions during alkylation .
  • Final deprotection and purification : Remove protecting groups under acidic conditions and purify via column chromatography or recrystallization.

Example Protocol (adapted from similar piperidine derivatives):

StepReagents/ConditionsPurposeYield RangeReference
1Propionic anhydride, reflux (12 h)Acylation~80%
2NH₃/ice quenchingNeutralization-
3CHCl₃ extraction, MgSO₄ dryingIsolation-

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Preserve in airtight containers under inert gas (N₂/Ar) at controlled room temperature (20–25°C). Protect from light and moisture .
  • Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact; wash immediately with water if exposed .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural confirmation : ¹H/¹³C NMR for functional group analysis (e.g., piperidine protons at δ 2.2–3.5 ppm, ethanol -OH at δ 1.5–2.0 ppm) .
  • Purity assessment : HPLC (≥95% purity) or GC-MS (retention time alignment) .
  • Elemental analysis : Verify molecular formula (e.g., C₁₂H₂₃N₃O) .

Q. What are the critical safety considerations during experimental work?

  • Toxicity : Limited data available; assume acute toxicity. Use respiratory protection if aerosolization is possible .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in NMR spectral data of synthetic intermediates be resolved?

  • Contradiction analysis : Compare experimental shifts with literature (e.g., piperidine-CH₂ resonances in ).
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Impurity profiling : Conduct LC-MS to identify byproducts (e.g., incomplete alkylation products) .

Q. What strategies improve the yield of this compound in large-scale synthesis?

  • Optimization parameters :
    • Temperature : Prolonged reflux (e.g., 12–24 h) for complete reaction .
    • Catalysis : Use Pd/C or Raney Ni for selective reductions .
    • Purification : Gradient elution in flash chromatography to isolate polar impurities .

Case Study : A 79.9% yield was achieved for a structurally analogous piperidine derivative via oxalic acid recrystallization .

Q. How can solubility challenges in aqueous media be addressed for biological assays?

  • Co-solvents : Use DMSO or ethanol (≤5% v/v) to enhance solubility without denaturing proteins .
  • Structural modification : Introduce hydrophilic groups (e.g., -COOH) while retaining the piperidine-ethanol backbone .

Q. What mechanistic insights can be derived from reaction kinetics studies?

  • Rate-determining step : Monitor intermediate formation via in-situ FTIR or HPLC. For example, the acylation step in was rate-limited by anhydride activation.
  • Activation energy : Calculate using Arrhenius plots to optimize thermal conditions .

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